

# N6-Carboxymethyl-ATP as a P2Y Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |  |
|----------------------|----------------------|-----------|--|--|--|--|
| Compound Name:       | N6-Carboxymethyl-ATP |           |  |  |  |  |
| Cat. No.:            | B15548644            | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, the scientific literature contains no specific data on the activity of **N6-Carboxymethyl-ATP** as a P2Y receptor agonist. This guide provides a comprehensive overview of the evaluation of P2Y receptor agonists, using established compounds as examples to illustrate methodologies and data presentation. The information on the synthesis and structure of **N6-Carboxymethyl-ATP** is based on established chemical principles for analogous compounds.

## **Introduction to P2Y Receptors**

P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP.[1][2] These receptors are ubiquitously expressed and play crucial roles in a multitude of physiological processes, including neurotransmission, inflammation, platelet aggregation, and vasodilation, making them attractive targets for drug discovery. There are eight known mammalian P2Y receptor subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14.[2] These subtypes exhibit distinct ligand specificities and couple to different G proteins, leading to the activation of diverse intracellular signaling cascades.[2]

## N6-Carboxymethyl-ATP: Structure and Synthesis

While the biological activity of **N6-Carboxymethyl-ATP** at P2Y receptors is not documented, its chemical structure can be readily conceptualized. It is an ATP analog characterized by the



substitution of a hydrogen atom on the N6-amino group of the adenine nucleobase with a carboxymethyl group (-CH2COOH).

#### 2.1 Chemical Structure

Caption: Chemical structure of N6-Carboxymethyl-ATP.

#### 2.2 Proposed Synthesis

A plausible synthetic route for **N6-Carboxymethyl-ATP** involves the alkylation of the N6-amino group of ATP. One potential method is the reaction of ATP with a haloacetic acid, such as bromoacetic acid, under basic conditions. The reaction would proceed via nucleophilic substitution, where the N6-amino group of adenosine triphosphate attacks the electrophilic carbon of the bromoacetic acid.



Click to download full resolution via product page

Caption: Proposed synthesis workflow for N6-Carboxymethyl-ATP.

# **P2Y Receptor Signaling Pathways**







P2Y receptors, upon activation by an agonist, couple to heterotrimeric G proteins, initiating downstream signaling cascades. The specific pathway activated depends on the receptor subtype and the G protein it couples to (Gq/11, Gi/o, or Gs).[2]

#### 3.1 Gq/11-Coupled P2Y Receptors

P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors primarily couple to Gq/11 proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).





Click to download full resolution via product page

Caption: Gq/11-coupled P2Y receptor signaling pathway.



#### 3.2 Gi/o-Coupled P2Y Receptors

P2Y12, P2Y13, and P2Y14 receptors couple to Gi/o proteins.[2] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The  $\beta\gamma$  subunits of the Gi/o protein can also activate other effectors, such as inwardly rectifying potassium channels and phosphoinositide 3-kinase (PI3K).



Click to download full resolution via product page

Caption: Gi/o-coupled P2Y receptor signaling pathway.

#### 3.3 Gs-Coupled P2Y Receptors

The P2Y11 receptor is unique in that it can also couple to Gs proteins, in addition to Gq/11.[2] Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).





Click to download full resolution via product page

Caption: Gs-coupled P2Y11 receptor signaling pathway.

# **Quantitative Analysis of Agonist Activity**



To characterize a novel compound like **N6-Carboxymethyl-ATP** as a P2Y receptor agonist, its potency and efficacy at each receptor subtype must be determined. This is typically achieved through in vitro functional assays and radioligand binding assays.

#### 4.1 Potency (EC50) and Efficacy (% Max Response)

The potency of an agonist is quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of its maximal effect. Efficacy refers to the maximal response an agonist can produce, often expressed as a percentage of the response to a known full agonist.

Table 1: Representative Potency and Efficacy Data for P2Y Receptor Agonists

| Receptor<br>Subtype | Agonist     | Potency<br>(EC50, nM) | Efficacy (% of ATP/UTP) | Reference Cell<br>Line |
|---------------------|-------------|-----------------------|-------------------------|------------------------|
| P2Y1                | 2-MeSADP    | 5                     | 100                     | 1321N1<br>Astrocytoma  |
| P2Y2                | ATP         | 10                    | 100                     | 1321N1<br>Astrocytoma  |
| UTP                 | 8           | 100                   | 1321N1<br>Astrocytoma   |                        |
| P2Y4                | UTP         | 20                    | 100                     | CHO-K1                 |
| P2Y6                | UDP         | 30                    | 100                     | 1321N1<br>Astrocytoma  |
| P2Y11               | ATP         | 1,000                 | 100                     | HEK293                 |
| P2Y12               | 2-MeSADP    | 0.4                   | 100                     | CHO-K1                 |
| P2Y13               | 2-MeSADP    | 1                     | 100                     | CHO-K1                 |
| P2Y14               | UDP-glucose | 50                    | 100                     | HEK293                 |

Note: These are representative values from the literature and can vary depending on the cell line and assay conditions.



#### 4.2 Binding Affinity (Ki)

The binding affinity of a compound for a receptor is determined using radioligand binding assays. The inhibition constant (Ki) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

Table 2: Representative Binding Affinity Data for P2Y Receptor Ligands

| Receptor<br>Subtype | Radioligand   | Competing<br>Ligand | Binding<br>Affinity (Ki,<br>nM) | Reference |
|---------------------|---------------|---------------------|---------------------------------|-----------|
| P2Y1                | [3H]MRS2500   | 2-MeSADP            | 2.5                             |           |
| P2Y12               | [33P]2-MeSADP | 2-MeSADP            | 1.2                             |           |

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize P2Y receptor agonists.

#### 5.1 Intracellular Calcium Mobilization Assay

This assay is used to measure the activation of Gq/11-coupled P2Y receptors.

#### 5.1.1 Principle

Cells expressing the P2Y receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon agonist binding and subsequent Gq/11 activation, intracellular calcium levels rise, leading to an increase in the fluorescence of the dye. This change in fluorescence is measured over time using a fluorescence plate reader.

#### 5.1.2 Detailed Protocol

Cell Culture: Culture cells (e.g., HEK293, CHO, or 1321N1 astrocytoma) stably or transiently
expressing the human P2Y receptor subtype of interest in a 96-well, black-walled, clearbottom plate until they reach 80-90% confluency.



#### · Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 μM Fluo-4 AM) and an anion-exchange inhibitor like probenecid (2.5 mM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- $\circ$  Remove the culture medium from the cells and add 100  $\mu L$  of the dye loading buffer to each well.
- Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Preparation: Prepare serial dilutions of the test compound (e.g., N6-Carboxymethyl-ATP) and a reference agonist in the assay buffer.
- Fluorescence Measurement:
  - Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).
  - Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
  - Record a baseline fluorescence reading for 10-20 seconds.
  - $\circ$  Add 50  $\mu$ L of the compound solution to each well and continue recording the fluorescence for an additional 60-120 seconds.

#### Data Analysis:

- The change in fluorescence is calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.
- Plot the change in fluorescence against the log of the agonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.





#### Click to download full resolution via product page

Caption: Workflow for an intracellular calcium mobilization assay.

#### 5.2 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific P2Y receptor subtype.

#### 5.2.1 Principle

A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes). The unlabeled test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

#### 5.2.2 Detailed Protocol

- Membrane Preparation:
  - Harvest cells expressing the P2Y receptor of interest.
  - Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.
  - Resuspend the membrane pellet in an appropriate assay buffer.
  - Determine the protein concentration of the membrane preparation.
- Assay Setup:
  - In a 96-well plate, add the following to each well:
    - Membrane preparation (e.g., 10-20 μg of protein).



- Radioligand at a concentration near its Kd (e.g., [3H]MRS2500 for P2Y1).
- Increasing concentrations of the unlabeled test compound (e.g., N6-Carboxymethyl-ATP).
- Assay buffer to a final volume.
- Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

#### Filtration:

- Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
- Wash the filters several times with ice-cold wash buffer.

#### Scintillation Counting:

- Dry the filter plate and add scintillation cocktail to each well.
- Count the radioactivity in each well using a scintillation counter.

#### Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log of the competitor concentration.
- Fit the data to a one-site competition model to determine the IC50.
- Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the
  concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay.

### Conclusion

The characterization of a novel compound such as **N6-Carboxymethyl-ATP** as a P2Y receptor agonist requires a systematic approach involving the determination of its potency, efficacy, and binding affinity at each of the eight P2Y receptor subtypes. While no data currently exists for this specific compound, the well-established methodologies of intracellular calcium mobilization and radioligand binding assays provide a robust framework for its evaluation. The signaling pathways and experimental protocols detailed in this guide, illustrated with data from known P2Y agonists, offer a comprehensive roadmap for researchers and drug development professionals to investigate the potential of **N6-Carboxymethyl-ATP** and other novel compounds as modulators of P2Y receptor function. Such studies are essential for advancing our understanding of purinergic signaling and for the development of new therapeutics targeting this important class of receptors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A facile method for the preparation of N6 -substituted ATP-Sepharose PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Methyladenosine 5'-triphosphate | Benchchem [benchchem.com]
- To cite this document: BenchChem. [N6-Carboxymethyl-ATP as a P2Y Receptor Agonist: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15548644#n6-carboxymethyl-atp-as-a-p2y-receptor-agonist]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com